Precursor to Acalabrutinib Impurity 22 Reference Standard
1-Bromo-8-chloroimidazo[1,5-a]pyrazine is the established synthetic precursor to Benzyl (S)-2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate (Acalabrutinib Impurity 22; CAS 1420478-87-0), a reference standard used for analytical method validation and quality control (QC) release of the commercial BTK inhibitor Acalabrutinib [1]. In the published synthetic route, bromination of (S)-Benzyl 2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate (VI) with NBS directly affords the Impurity 22 precursor (V) that bears both the 1-bromo and 8-chloro substituents [2]. This impurity is required for USP/EP traceability in ANDA filings; structural analogs lacking the precise 1-Br/8-Cl configuration (e.g., 1,8-dichloro or 1,8-dibromo imidazopyrazines) cannot serve as substitutes because they would produce a different impurity with distinct chromatographic retention, MS fragmentation, and regulatory identity [3].
| Evidence Dimension | Regulatory identity of derived impurity standard for Acalabrutinib ANDA submissions |
|---|---|
| Target Compound Data | Impurity 22 (CAS 1420478-87-0) bearing 1-Br and 8-Cl; supplied with full characterization for ANDA QC use |
| Comparator Or Baseline | 1,8-Dichloro or 1,8-dibromo imidazo[1,5-a]pyrazine analogs → yield impurities with different molecular formulae and CAS numbers; not accepted as Acalabrutinib Impurity 22 |
| Quantified Difference | Structural mismatch → non-equivalent impurity; zero regulatory acceptance for substitution |
| Conditions | Synthetic route published by Gao et al. (2017); impurity characterization per ChemWhat regulatory datasheet |
Why This Matters
For generic pharmaceutical manufacturers filing ANDA applications for Acalabrutinib, procuring the correct building block is non-negotiable—the impurity standard produced from this specific compound is the only one recognized by regulatory authorities for method validation and QC batch release.
- [1] ChemWhat Database (2025). Acalabrutinib Impurity 22 (CAS 1420478-87-0) Regulatory Datasheet. Designated as Benzyl (S)-2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate. View Source
- [2] Gao, T., Li, L., Liu, F. (2017). New Synthetic Method of Acalabrutinib. China Prescription Drug, 15(2), 38-40. Demonstrates NBS bromination of VI to produce (S)-Benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate (V). View Source
- [3] Veeprho Laboratories (2023). Acalabrutinib Impurities and Related Compounds. Lists Impurity 22 (CAS 1420478-87-0) with exclusive identity linked to 1-bromo-8-chloroimidazo[1,5-a]pyrazine scaffold. View Source
